molecular formula C11H14FNO2 B120008 Tert-butyl 4-amino-3-fluorobenzoate CAS No. 157665-53-7

Tert-butyl 4-amino-3-fluorobenzoate

Cat. No. B120008
M. Wt: 211.23 g/mol
InChI Key: FYHPHTHRJPRDSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For instance, an aromatic bishalide with tert-butyl groups was synthesized using 5-tert-butylisophthaloyl chloride and fluorobenzene . Another synthesis pathway involved the reaction of tert-butylhydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to produce a fluorinated diamine monomer . These methods suggest that similar strategies could be employed for the synthesis of tert-butyl 4-amino-3-fluorobenzoate, potentially involving the use of tert-butylcatechol derivatives as starting materials .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-3-fluorobenzoate would likely exhibit steric hindrance due to the bulky tert-butyl group. This steric effect can influence the reactivity and interaction of the molecule with other chemical entities. The fluorine atom would contribute to the electron-withdrawing nature of the aromatic ring, potentially affecting the electronic distribution and stability of the molecule. The papers discuss the influence of molecular structure on the properties of polymers containing tert-butyl groups and fluorinated aromatic units .

Chemical Reactions Analysis

The chemical reactions involving compounds with tert-butyl and fluorinated aromatic groups typically include nucleophilic substitution reactions, as seen in the synthesis of the related compounds . The presence of an amino group in tert-butyl 4-amino-3-fluorobenzoate would make it a potential candidate for further reactions, such as the formation of amides, imides, or polyamides, where the amino group could react with carboxylic acids, anhydrides, or acyl chlorides.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and fluorinated aromatic rings, similar to tert-butyl 4-amino-3-fluorobenzoate, generally exhibit high thermal stability and good mechanical properties . The polymers derived from these monomers have shown high glass-transition temperatures, significant tensile strength, and resistance to thermal degradation . The fluorine atoms contribute to the low dielectric constants and low moisture absorption of these materials . These properties suggest that tert-butyl 4-amino-3-fluorobenzoate could also display similar characteristics, making it potentially useful in high-performance material applications.

Scientific Research Applications

  • Synthesis Techniques : Tert-butyl 4-amino-3-fluorobenzoate and its derivatives are synthesized through various chemical reactions. For instance, a compound was synthesized by condensation between carbamimide and 3-fluorobenzoic acid, characterized by LCMS, NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by XRD data (Sanjeevarayappa et al., 2015). Another synthesis method involves a palladium-catalyzed Suzuki reaction, and the structure of the product was confirmed by NMR and HRMS (Zhang et al., 2022).

  • Structural Analysis and Properties : The molecular and crystal structures of synthesized compounds are thoroughly analyzed using techniques like X-ray diffraction analysis and ESR data. For example, the molecular and crystal structures of functionalized perfluorinated phenyl tert-butyl nitroxides were confirmed, and their interaction with other compounds was studied, revealing details about coordination and magnetic interactions (Tretyakov et al., 2019).

  • Polymer Applications : Tert-butyl 4-amino-3-fluorobenzoate and its derivatives are used in the development of polymers. For instance, an aromatic bishalide was synthesized and polymerized with aromatic bisphenols to prepare high molecular weight poly(arylene ether ketone)s. The influence of molecular structure on the physical, thermal, mechanical, and adhesion properties of these polymers was investigated (Yıldız et al., 2001).

  • Magnetic and Luminescent Materials : The compound is used in the construction of magnetic and luminescent materials. The Schiff-base proligand was prepared and used with lanthanides, resulting in compounds with varying arrangements of metal atoms and nuclearities. These compounds showed weak ferromagnetic and antiferromagnetic interactions, and some exhibited single-molecule magnet behavior (Yadav et al., 2015). Additionally, modified functional bridge ligands were developed to coordinate with terbium ions and undergo sol-gel processes, resulting in luminescent molecular hybrids (Yan & Zhao, 2005).

  • Antibacterial and Herbicidal Applications : Derivatives of tert-butyl 4-amino-3-fluorobenzoate have shown potential in antibacterial and herbicidal applications. Some synthesized compounds demonstrated activity against Mycobacterium tuberculosis and other strains where traditional medications were inactive. Their antifungal activity was also noted (Vinšová et al., 2004). Furthermore, 3-Chloro-4-fluorobenzoylthiourea, synthesized from a derivative, showed good herbicidal activity (Chang-chun, 2006).

Safety And Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects . While this does not directly apply to Tert-butyl 4-amino-3-fluorobenzoate, it does suggest that similar precautions may be necessary when handling this compound.

properties

IUPAC Name

tert-butyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHPHTHRJPRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439604
Record name tert-butyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-fluorobenzoate

CAS RN

157665-53-7
Record name 1,1-Dimethylethyl 4-amino-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157665-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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